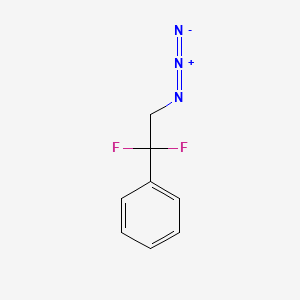

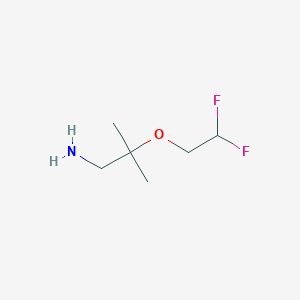

2-(2,2-Difluoroethoxy)-2-methylpropan-1-amine

Übersicht

Beschreibung

“2-(2,2-Difluoroethoxy)ethanol” is a chemical compound with the CAS Number: 853005-07-9 . It has a molecular weight of 126.1 .

Synthesis Analysis

While specific synthesis methods for “2-(2,2-Difluoroethoxy)-2-methylpropan-1-amine” were not found, a related compound, “2-(2,2-Difluoroethoxy)ethanol”, involves the use of a sulfonyl chloride or a sulfonic anhydride in an organic solvent containing 2,2-difluoroethanol and an alkali .

Molecular Structure Analysis

The molecular formula for “2-(2,2-Difluoroethoxy)ethanol” is C4H8F2O2 . For “2,2-Difluoroethoxy)ethene”, the molecular formula is C4H6F2O .

Physical And Chemical Properties Analysis

“2-(2,2-Difluoroethoxy)ethanol” has a predicted boiling point of 159.4±30.0 °C, a predicted density of 1.149±0.06 g/cm3, and a predicted acidity coefficient (pKa) of 14.26±0.10 .

Wissenschaftliche Forschungsanwendungen

Amine-Functionalized Sorbents for PFAS Removal

Recent studies highlight the effectiveness of amine-functionalized sorbents in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The removal mechanism relies on electrostatic interactions, hydrophobic interactions, and the sorbent's morphology, suggesting a promising avenue for treating municipal water and wastewater contaminated with PFAS at low concentrations (Ateia et al., 2019).

Advanced Oxidation Processes for Nitrogen-Containing Compounds

Amine compounds, particularly those that are nitrogen-containing, pose environmental and health risks due to their resistance to degradation. Advanced oxidation processes have been identified as effective methods for mineralizing these compounds, improving the efficacy of treatment schemes for water contaminated with amine-based pollutants (Bhat & Gogate, 2021).

Sustainable Solvent Alternatives

The quest for environmentally friendly solvents has led to the exploration of 2-methyloxolane (2-MeOx) as a substitute for hexane in the extraction of natural products. Studies suggest that 2-MeOx offers a viable alternative to petroleum-based solvents, with implications for sustainable extraction processes in the food and pharmaceutical industries (Rapinel et al., 2020).

Amine-Functionalized MOFs for CO2 Capture

Research on amine-functionalized metal–organic frameworks (MOFs) has focused on their potential applications in CO2 capture. The strong interaction between CO2 and basic amino functionalities makes these MOFs attractive for environmental applications, including air purification and greenhouse gas reduction (Lin et al., 2016).

Analytical Techniques for Biogenic Amine Detection

The detection of biogenic amines in food and environmental samples has been the subject of significant research due to their health implications. Molecular methods, including PCR, offer rapid and sensitive detection of amino acid decarboxylase genes, allowing for early risk assessment of biogenic amine formation in food products (Landete et al., 2007).

Safety and Hazards

Eigenschaften

IUPAC Name |

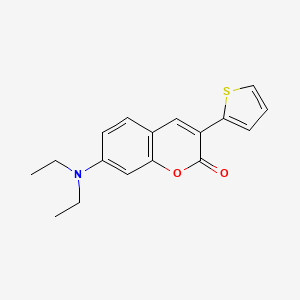

2-(2,2-difluoroethoxy)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13F2NO/c1-6(2,4-9)10-3-5(7)8/h5H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUZRPUEHABXFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.